4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Overview
Description
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride: is a chemical compound with the molecular formula C₁₄H₁₉ClN₂O and a molecular weight of 266.77 g/mol . This compound is characterized by its spirocyclic structure, which includes a phenyl group and two nitrogen atoms within the spiro ring system. It is typically found in solid form and is known for its applications in various scientific research fields .
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target in many human diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptotic pathway, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptotic pathway . Necroptosis is a form of programmed cell death that plays a key role in various inflammatory diseases . The inhibition of this pathway can therefore have significant therapeutic potential.
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect . In a necroptosis model in U937 cells, the compound showed prominent inhibitory activity against RIPK1 .
Biochemical Analysis
Biochemical Properties
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound’s interaction with RIPK1 inhibits its activity, thereby preventing necroptosis in certain cell types.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In U937 cells, a model for studying necroptosis, the compound has shown significant anti-necroptotic effects . This indicates its potential in regulating cell death pathways and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of RIPK1 is a key mechanism, where the compound binds to the kinase domain of RIPK1, preventing its activation and subsequent signaling cascades . This inhibition leads to reduced necroptosis and altered gene expression related to cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in vitro has demonstrated sustained inhibition of necroptosis, suggesting its potential for chronic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity. At higher doses, toxic effects such as cellular stress and apoptosis have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of RIPK1 affects metabolic flux and metabolite levels associated with necroptosis . The compound’s metabolism and clearance are essential for understanding its pharmacokinetics and optimizing its use in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target cells . Understanding these transport mechanisms is crucial for developing effective delivery strategies and enhancing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves the formation of the spirocyclic ring system. One common method includes the reaction of a phenyl-substituted amine with a cyclic ketone under acidic conditions to form the spiro compound. The hydrochloride salt is then obtained by treating the spiro compound with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: N-oxides of the spiro compound.
Reduction: Alcohol derivatives of the spiro compound.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying structure-activity relationships and developing new chemical entities .
Biology and Medicine: This compound has been investigated for its potential as a selective inhibitor of certain enzymes, such as TYK2 and JAK1, which are involved in inflammatory processes. It shows promise in the treatment of diseases like inflammatory bowel disease .
Industry: In the industrial sector, the compound is used in the development of pharmaceuticals and agrochemicals. Its ability to form stable spirocyclic structures makes it a useful intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms within the ring system.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These derivatives vary in their substituents on the phenyl ring and other parts of the molecule, leading to differences in their chemical and biological properties.
Uniqueness: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure and its ability to selectively inhibit TYK2 and JAK1 enzymes. This selectivity makes it a valuable compound for research in inflammatory diseases and for the development of targeted therapies .
Properties
IUPAC Name |
4-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONILTXTYNIUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CNC2=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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